molecular formula C19H16O3 B13039902 Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Cat. No.: B13039902
M. Wt: 292.3 g/mol
InChI Key: BLPNMUARXCORPX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoate derivatives, which are well-regarded for their biological and medicinal applications. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a phenyl group attached to a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-phenyl-2-naphthoate typically involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-1-phenyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-oxo-1-phenyl-2-naphthoic acid.

    Reduction: Ethyl 4-hydroxy-1-phenyl-2-naphthyl alcohol.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 4-hydroxy-1-phenyl-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-phenyl-2-naphthoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-phenyl-2-naphthoate can be compared with other naphthoate derivatives:

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3

InChI Key

BLPNMUARXCORPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3

Origin of Product

United States

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